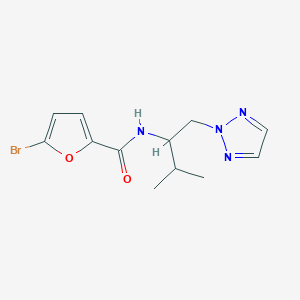
5-bromo-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and the triazole moiety. One common method involves the bromination of a furan derivative using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The resulting brominated intermediate is then subjected to further reactions to introduce the triazole and carboxamide groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The triazole moiety can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Azobisisobutyronitrile (AIBN): A radical initiator for bromination.
Triethyl phosphite: Used in the formation of phosphonate intermediates.
Sodium hydride (NaH): A strong base used in various reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-bromo-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The triazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The bromine atom and furan ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide: Another brominated compound with a similar structure but different biological activities.
Indole Derivatives: Compounds with a similar heterocyclic structure that exhibit diverse biological activities.
Uniqueness
5-bromo-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)furan-2-carboxamide is unique due to the combination of its furan ring, triazole moiety, and bromine atom, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
5-bromo-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN4O2/c1-8(2)9(7-17-14-5-6-15-17)16-12(18)10-3-4-11(13)19-10/h3-6,8-9H,7H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTDKKXFZWIMTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-ethyl-5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2447692.png)
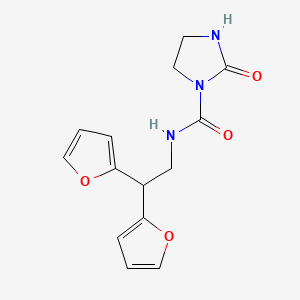
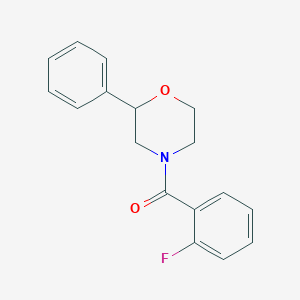
![N-(4-(3-(benzo[d]thiazol-2-ylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2447696.png)
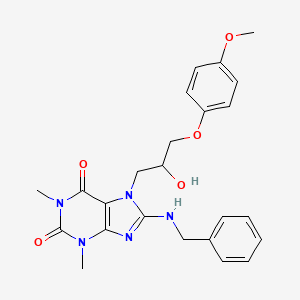
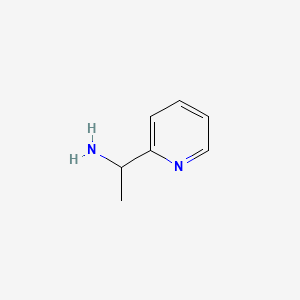
![2-{[1-(2,4-Difluorobenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2447699.png)
![(2S,3S)-1,2-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2447700.png)
![3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2447701.png)
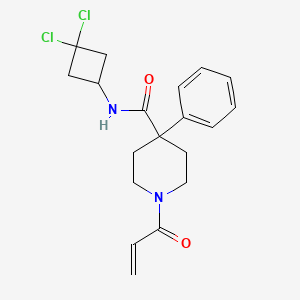
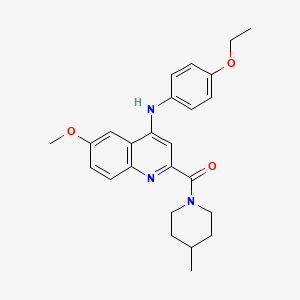
![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-methoxyphenoxy)acetate](/img/structure/B2447710.png)
![(5E)-2-mercapto-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2447712.png)

